molecular formula C13H18F6N2O B12337751 1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine

1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine

Cat. No.: B12337751
M. Wt: 332.28 g/mol
InChI Key: WVLPRXSMFFLVSY-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine is a fluorinated amine compound with a unique structure that combines a hexafluoropropyl group with a morpholinocyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine typically involves the following steps:

    Formation of the Hexafluoropropyl Group: The hexafluoropropyl group can be introduced using hexafluoroacetone as a starting material. This involves a nucleophilic addition reaction with an appropriate amine.

    Cyclohexene Formation: The cyclohexene ring can be formed through a Diels-Alder reaction between a diene and a dienophile.

    Morpholine Introduction: The morpholine ring can be introduced via a substitution reaction, where a suitable leaving group on the cyclohexene ring is replaced by morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of corresponding ketones or alcohols.

    Reduction: Formation of corresponding amines or hydrocarbons.

    Substitution: Formation of new compounds with different functional groups replacing the morpholine ring.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. The morpholine ring can also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar properties but lacks the morpholine and cyclohexene moieties.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with a different alkyl group.

    1,1,1,3,3,3-Hexafluoro-2-propanamine: A fluorinated amine without the morpholine and cyclohexene rings.

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine is unique due to its combination of a hexafluoropropyl group with a morpholinocyclohexene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H18F6N2O

Molecular Weight

332.28 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(2-morpholin-4-ylcyclohex-2-en-1-yl)propan-2-amine

InChI

InChI=1S/C13H18F6N2O/c14-12(15,16)11(20,13(17,18)19)9-3-1-2-4-10(9)21-5-7-22-8-6-21/h4,9H,1-3,5-8,20H2

InChI Key

WVLPRXSMFFLVSY-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(C1)C(C(F)(F)F)(C(F)(F)F)N)N2CCOCC2

Origin of Product

United States

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